![molecular formula C23H28N2O2 B14201149 N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-10-6](/img/structure/B14201149.png)
N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a heptyloxy substituent, and a cyanoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the heptyloxy group through an etherification reaction. The cyanoethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary amines.
Aplicaciones Científicas De Investigación
N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The biphenyl core provides structural stability, while the heptyloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate specific pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyanoethyl)-4’-(methoxy)[1,1’-biphenyl]-4-carboxamide
- N-(2-Cyanoethyl)-4’-(ethoxy)[1,1’-biphenyl]-4-carboxamide
- N-(2-Cyanoethyl)-4’-(butoxy)[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(2-Cyanoethyl)-4’-(heptyloxy)[1,1’-biphenyl]-4-carboxamide is unique due to its heptyloxy substituent, which can significantly influence its physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the development of hydrophobic materials or in drug design where membrane permeability is crucial.
Propiedades
Número CAS |
920270-10-6 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-4-(4-heptoxyphenyl)benzamide |
InChI |
InChI=1S/C23H28N2O2/c1-2-3-4-5-6-18-27-22-14-12-20(13-15-22)19-8-10-21(11-9-19)23(26)25-17-7-16-24/h8-15H,2-7,17-18H2,1H3,(H,25,26) |
Clave InChI |
OKDCFWWZDKLYNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


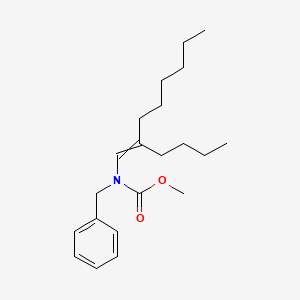
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
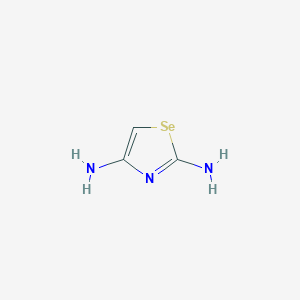

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)
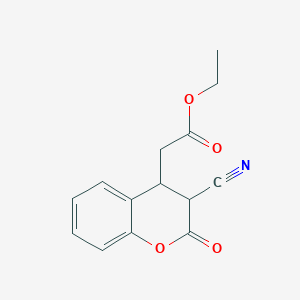
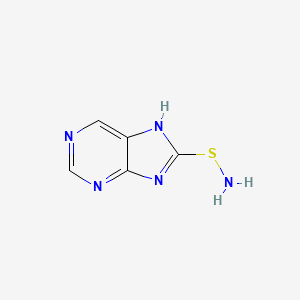
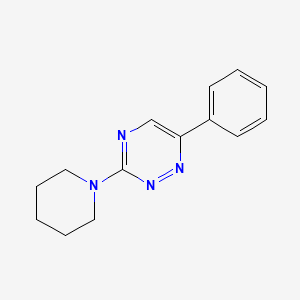
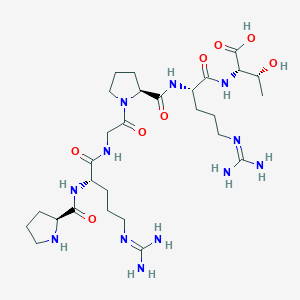
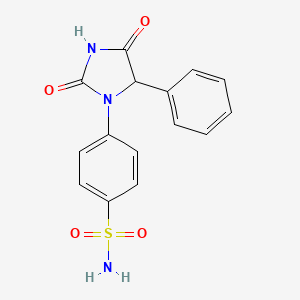
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
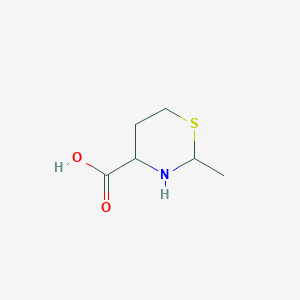
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
